Flavonol(1-) -

Flavonol(1-)

Catalog Number: EVT-1596745
CAS Number:
Molecular Formula: C15H9O3-
Molecular Weight: 237.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flavonol(1-) is a flavonoid oxoanion that is the conjugate base of flavonol. It is a conjugate base of a flavonol.
Overview

Flavonol(1-) is a member of the flavonoid family, which consists of a wide range of polyphenolic compounds known for their antioxidant properties and health benefits. Flavonols are characterized by the presence of a hydroxyl group at the C-3 position of the flavonoid backbone, which is essential for their biological activity. These compounds are widely distributed in plants, particularly in fruits, vegetables, and tea, contributing to their color and flavor.

Source

Flavonols are naturally occurring compounds found in various plant sources. Common dietary sources include:

  • Fruits: Apples, grapes, and berries.
  • Vegetables: Onions, kale, and broccoli.
  • Beverages: Tea (especially green tea) and red wine.
Classification

Flavonols can be classified based on their structural variations, including:

  • Quercetin: One of the most studied flavonols, known for its potent antioxidant properties.
  • Kaempferol: Found in various vegetables and fruits, it exhibits anti-inflammatory effects.
  • Myricetin: Present in berries and nuts, known for its potential health benefits.
Synthesis Analysis

The synthesis of Flavonol(1-) can be achieved through various methods. Some notable synthetic routes include:

Methods

  1. Baker-Venkataraman Reaction: This method involves the rearrangement of 2-hydroxyacetophenone to form flavonols under acidic conditions. The reaction typically utilizes potassium hydroxide as a base to facilitate cyclization.
  2. Claisen Condensation: This technique involves the reaction of o-methoxybenzoate with acetophenone in the presence of sodium to yield flavonoids through a series of condensation steps.
  3. Enzymatic Synthesis: Recent studies have explored the use of flavin-dependent monooxygenases (FMOs) for regioselective hydroxylation of flavonoid precursors. For instance, naringenin can be converted into flavonol derivatives using FMOs under mild conditions, providing a sustainable approach to flavonol synthesis .

Technical Details

The enzymatic route often employs recombinant strains of Escherichia coli to express FMO enzymes, followed by purification techniques such as immobilized metal affinity chromatography (IMAC). The efficiency of these methods is highlighted by high yields and purity levels achieved during product isolation .

Molecular Structure Analysis

Flavonol(1-) has a distinct molecular structure characterized by:

  • A core flavonoid skeleton consisting of two aromatic rings (A and B) and a heterocyclic ring (C).
  • Hydroxyl groups attached at specific positions that influence its chemical properties and biological activities.

Structure Data

The general molecular formula for flavonols is C15H10O7C_{15}H_{10}O_{7}, with variations depending on specific substituents. For example:

  • Quercetin: C15H10O7C_{15}H_{10}O_{7}
  • Kaempferol: C15H10O6C_{15}H_{10}O_{6}

Nuclear Magnetic Resonance (NMR) spectroscopy is frequently employed to confirm the structure of synthesized flavonols .

Chemical Reactions Analysis

Flavonol(1-) participates in various chemical reactions that enhance its functionality:

Reactions

  1. Hydroxylation: The introduction of hydroxyl groups at specific positions increases antioxidant activity. For instance, quercetin undergoes hydroxylation via FMOs to yield more active derivatives.
  2. Glycosylation: Flavonols can react with sugars to form glycosides, which often exhibit enhanced solubility and stability.
  3. Condensation Reactions: Flavonols can participate in condensation reactions with other phenolic compounds to form complex polyphenolic structures.

Technical Details

The reactivity of flavonols is significantly influenced by their hydroxyl groups' positions, which can affect both nucleophilicity and electrophilicity during reactions .

Mechanism of Action

Flavonol(1-) exerts its biological effects primarily through antioxidant mechanisms:

Process

  1. Scavenging Free Radicals: Flavonols can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  2. Modulation of Enzyme Activity: These compounds can inhibit enzymes involved in oxidative stress pathways, thereby reducing inflammation.
  3. Gene Expression Regulation: Flavonols may influence gene expression related to antioxidant defense mechanisms through signaling pathways .

Data

Research indicates that quercetin can reduce oxidative stress markers in vivo, demonstrating its potential protective effects against chronic diseases .

Physical and Chemical Properties Analysis

Flavonol(1-) exhibits several notable physical and chemical properties:

Physical Properties

  • Color: Typically yellow to orange due to the conjugated double bond system.
  • Solubility: Generally soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: Flavonols are sensitive to light and heat; prolonged exposure can lead to degradation.
  • Reactivity: The presence of multiple hydroxyl groups enhances reactivity towards electrophiles.

Relevant analyses often involve UV-visible spectroscopy to assess absorbance characteristics that correlate with structural features .

Applications

Flavonol(1-) has diverse applications in scientific research and industry:

Scientific Uses

  1. Antioxidant Research: Flavonols are extensively studied for their potential health benefits related to oxidative stress reduction.
  2. Pharmaceutical Development: Compounds like quercetin are investigated for their anti-inflammatory and anticancer properties.
  3. Food Industry: Flavonols are used as natural colorants and preservatives due to their antioxidant capabilities.
Biosynthesis and Metabolic Regulation of Flavonol(1-) Derivatives

Enzymatic Pathways in Flavonol(1-) Synthesis: PAL, CHS, and FLS Isoform Dynamics

The biosynthesis of flavonol(1-) derivatives initiates with the general phenylpropanoid pathway, where phenylalanine is converted to 4-coumaroyl-CoA by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) [1] [8]. This pathway supplies the precursor for flavonoid-specific branches. Key enzymatic steps include:

  • Chalcone synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone, the first committed flavonoid intermediate. Maize (Zea mays) possesses 15 CHS genes, with ZmCHS01 and ZmCHS02 (duplicates) showing tissue-specific expression in tassels, husks, and aleurone layers [8].
  • Chalcone isomerase (CHI): Converts chalcone to (2S)-naringenin, a flavanone backbone for downstream modifications.
  • Flavonol synthase (FLS): An Fe²⁺/2-oxoglutarate-dependent dioxygenase that oxidizes dihydroflavonols (e.g., dihydrokaempferol) to yield flavonol aglycones (e.g., kaempferol). FLS genes exist as multigene families; for example, Arabidopsis has six FLS genes, but only FLS1 and FLS3 are enzymatically active [1] [6].

Flavonol aglycones undergo glycosylation by UDP-glycosyltransferases (UGTs) to form stable glycosides, which are subsequently deprotonated to flavonol(1-) anions in vacuolar compartments (pH 5–6) [6]. Isoforms of FLS exhibit distinct kinetic properties and substrate preferences, influencing the hydroxylation patterns of flavonol(1-) derivatives:

  • AtFLS1 in Arabidopsis prefers dihydrokaempferol (yielding kaempferol derivatives).
  • GmFLS1 in soybeans shows higher activity toward dihydroquercetin (producing quercetin derivatives) [6].

Table 1: Key Enzymes in Flavonol(1-) Biosynthesis

EnzymeGene ExamplesFunctionTissue Specificity
PALZmPAL (maize)Deaminates phenylalanine to cinnamic acidVascular tissue, epidermis
CHSZmCHS01, ZmCHS02Forms naringenin chalconeTassels, husks, aleurone
FLSAtFLS1, AtFLS3Converts dihydroflavonols to flavonolsPollen, trichomes
UGTAtUGT78D2Glycosylates flavonol aglyconesVacuolar membrane

Transcriptional Regulation of Flavonol(1-) Production: MYB/bHLH/WD40 Complex Interactions

The MYB-bHLH-WD40 (MBW) complex is the central transcriptional regulator of flavonol biosynthesis. This complex binds to promoter elements of early and late flavonoid genes, modulating their expression in response to developmental and environmental cues [1] [6]:

  • R2R3-MYB transcription factors (TFs): Act as specificity determinants for flavonol synthesis. Subgroup 7 MYBs (e.g., AtMYB12 in Arabidopsis, SlMYB12 in tomato) directly activate CHS, CHI, F3H, and FLS [6]. Loss-of-function myb12 mutants show 50–80% reduced flavonol accumulation.
  • bHLH co-factors: Stabilize MYB-DNA binding and recruit WD40 proteins. For example, TT8 (bHLH42) in Arabidopsis enhances MYB12 activity but does not directly bind DNA [3].
  • WD40 proteins: Serve as scaffolds for complex assembly. Mutations in TTG1 (WD40) disrupt the entire MBW complex, abolishing flavonoid production [3].

The MBW complex exhibits tissue-specific modularity:

  • In Arabidopsis roots, MYB12-FLS targeting regulates auxin transport.
  • In maize, the C1/PL1 (MYB)-R/B (bHLH) complex controls anthocyanin and flavonol pathways, with competition between FLS and DFR (dihydroflavonol reductase) directing metabolic flux [8].

Stress-Induced Modulation of Flavonol(1-) Biosynthesis: UV-B and Pathogen Response Mechanisms

Flavonol(1-) accumulation is robustly induced by UV-B radiation (280–315 nm) and pathogen attack, primarily through transcriptional reprogramming:

  • UV-B signaling: The UVR8 photoreceptor dimer monomerizes under UV-B, translocating to the nucleus to interact with COP1 and HY5 TFs. HY5 directly binds the MYB12 promoter, amplifying CHS and FLS expression. This leads to a 3- to 5-fold increase in kaempferol/quercetin derivatives, which absorb UV-B (λmax = 265 nm, 350 nm) and mitigate DNA damage [3] [7].
  • Pathogen responses: Fungal elicitors (e.g., Fusarium spp.) upregulate PAL and CHS via salicylic acid (SA) signaling. Maize ZmCHI3 enhances resistance by increasing flavonol(1-) accumulation, which exhibits antimicrobial activity through membrane disruption [8].

Table 2: Stress-Induced Flavonol(1-) Regulation

StressSignaling ComponentTarget GenesFunctional Outcome
UV-BUVR8-HY5-MYB12CHS, FLS, UGTROS scavenging, UV shielding
PathogensSA-Jasmonate crosstalkPAL, CHI3, FLSAntimicrobial activity
ColdCBF/DREB TFsMYB12, FLSMembrane stabilization

Epigenetic Control of Flavonol(1-) Accumulation: DNA Methylation and Histone Modification Patterns

Epigenetic mechanisms fine-tune flavonol(1-) biosynthesis through DNA methylation and histone modifications:

  • DNA methylation: Hypermethylation of MYB promoter CpG islands suppresses flavonol synthesis. In Arabidopsis, ddm1 (decrease in DNA methylation) mutants show 2-fold higher MYB12 expression and flavonol accumulation [10].
  • Histone acetylation/methylation:
  • H3K9ac: Associated with open chromatin at FLS loci. The histone acetyltransferase HAC1 enhances FLS transcription under UV-B.
  • H3K27me3: Repressive mark deposited by Polycomb Repressive Complex 2 (PRC2). Mutants of CLF (PRC2 component) exhibit de-repression of CHS and anthocyanin genes but not FLS, indicating branch-specific control [10].
  • MicroRNA (miRNA) regulation: miR858 silences MYB TFs by mRNA cleavage. Overexpression of miR858 reduces flavonol content by 60–70%, while miR858-resistant MYB variants restore accumulation [6].

These epigenetic layers enable long-term metabolic memory, allowing plants to "remember" stress exposures and prime flavonol(1-) responses for subsequent challenges.

Properties

Product Name

Flavonol(1-)

IUPAC Name

4-oxo-2-phenylchromen-3-olate

Molecular Formula

C15H9O3-

Molecular Weight

237.23 g/mol

InChI

InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,17H/p-1

InChI Key

HVQAJTFOCKOKIN-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-]

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